(E)-(5-(3-Ethoxy-3-oxoprop-1-en-1-yl)-2-fluorophenyl)boronic acid
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Overview
Description
(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a fluorophenyl group, an ethoxycarbonylethenyl group, and a boronic acid functional group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenylboronic acid and ethyl acrylate.
Reaction Conditions: The reaction is carried out under palladium-catalyzed conditions, often using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to promote the coupling of the ethyl acrylate with the 2-fluorophenylboronic acid.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high efficiency. Industrial production also emphasizes the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological studies due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid in chemical reactions involves the following steps:
Activation: The boronic acid group is activated by a base, forming a boronate species.
Transmetalation: In Suzuki-Miyaura coupling, the boronate species undergoes transmetalation with a palladium complex, forming a palladium-boron intermediate.
Reductive Elimination: The intermediate undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine and ethoxycarbonylethenyl groups, making it less versatile in certain reactions.
2-Fluorophenylboronic Acid: Similar structure but lacks the ethoxycarbonylethenyl group, limiting its applications in cross-coupling reactions.
Ethyl 2-Bromophenylacetate: Contains a bromine atom instead of a boronic acid group, leading to different reactivity and applications.
Uniqueness
(E)-5-(2-Ethoxycarbonylethen-1-yl)-2-fluorophenylboronic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the fluorine atom enhances its reactivity in nucleophilic substitution reactions, while the boronic acid group enables its use in cross-coupling reactions. The ethoxycarbonylethenyl group further expands its versatility in organic synthesis.
Properties
IUPAC Name |
[5-(3-ethoxy-3-oxoprop-1-enyl)-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BFO4/c1-2-17-11(14)6-4-8-3-5-10(13)9(7-8)12(15)16/h3-7,15-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSMEQXPHWAOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=CC(=O)OCC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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